molecular formula C10H11NO3 B14850953 1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone

1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone

Katalognummer: B14850953
Molekulargewicht: 193.20 g/mol
InChI-Schlüssel: XNGGQEKAIFGAMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone is an organic compound that features a pyridine ring substituted with a dioxolane moiety and an ethanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone typically involves the reaction of 2-(1,3-dioxolan-2-yl)pyridine with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and coordination compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The dioxolane and pyridine moieties play crucial roles in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

  • 2-(1,3-Dioxolan-2-yl)pyridine
  • 4-(1,3-Dioxolan-2-yl)pyridine
  • N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide

Comparison: 1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone is unique due to the presence of both the dioxolane and ethanone groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C10H11NO3

Molekulargewicht

193.20 g/mol

IUPAC-Name

1-[2-(1,3-dioxolan-2-yl)pyridin-4-yl]ethanone

InChI

InChI=1S/C10H11NO3/c1-7(12)8-2-3-11-9(6-8)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3

InChI-Schlüssel

XNGGQEKAIFGAMM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=NC=C1)C2OCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.